molecular formula C16H9ClFNO4 B14148807 N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide CAS No. 667436-04-6

N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide

Katalognummer: B14148807
CAS-Nummer: 667436-04-6
Molekulargewicht: 333.70 g/mol
InChI-Schlüssel: KWJSTHADNNPKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furan using reagents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The furan-2-carboxylic acid is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
  • N-(4-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
  • N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)benzamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

667436-04-6

Molekularformel

C16H9ClFNO4

Molekulargewicht

333.70 g/mol

IUPAC-Name

N-(4-chloro-2-fluorophenyl)-N-(furan-2-carbonyl)furan-2-carboxamide

InChI

InChI=1S/C16H9ClFNO4/c17-10-5-6-12(11(18)9-10)19(15(20)13-3-1-7-22-13)16(21)14-4-2-8-23-14/h1-9H

InChI-Schlüssel

KWJSTHADNNPKNA-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)N(C2=C(C=C(C=C2)Cl)F)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.